REACTION_SMILES
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[CH3:1][S:2][CH:3]1[C:4](=[O:18])[NH:5][c:6]2[cH:7][c:8](-[c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[cH:9][cH:10][c:11]21.[CH3:21][CH2:22][OH:23].[ClH:20].[Sn:19]>>[CH2:3]1[C:4](=[O:18])[NH:5][c:6]2[cH:7][c:8](-[c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[cH:9][cH:10][c:11]21
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Name
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CSC1C(=O)Nc2cc(-c3ccccc3)ccc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC1C(=O)Nc2cc(-c3ccccc3)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Sn]
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Name
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Type
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product
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Smiles
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O=C1Cc2ccc(-c3ccccc3)cc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |